(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12,17H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBICRLOFJHDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities.
Mode of Action
It’s worth noting that compounds with a 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes. In a similar compound, it was found that the compound binds to the colchicine binding site of the tubulin.
Biochemical Pathways
Similar compounds have been reported to inhibit tubulin polymerization, which is a crucial process in cell division. This could potentially lead to the inhibition of cancer cell proliferation.
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The structure consists of a piperidine ring linked to an indole moiety through a triazole group, which is critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Research has demonstrated that derivatives containing the triazole and indole scaffolds exhibit significant anticancer properties. These compounds often induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types.
- A study reported that related compounds showed IC50 values ranging from 0.24 to 0.97 μg/mL against different cancer cell lines, indicating potent cytotoxicity .
- Antimicrobial Properties :
Anticancer Studies
A series of studies have highlighted the efficacy of similar compounds in inducing apoptosis and inhibiting tumor growth:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.275 | Apoptosis induction |
| Compound B | HEPG2 (Liver Cancer) | 0.24 | Cell cycle arrest |
| Compound C | SW1116 (Colorectal Cancer) | 0.97 | Inhibition of proliferation |
These findings suggest that modifications in the structure can enhance or diminish the anticancer effects, emphasizing the need for structure-activity relationship (SAR) studies.
Antimicrobial Studies
In studies focused on antimicrobial activity, derivatives were tested against C. auris:
| Derivative | MIC (µg/mL) | MFC (µg/mL) | Observations |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Induced apoptosis |
| pta2 | 0.50 | 1.50 | Disrupted plasma membrane |
| pta3 | 0.75 | 2.00 | Arrested cell cycle |
These results indicate that the compound's mechanism involves both membrane disruption and apoptosis induction, making it a candidate for further investigation in treating fungal infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
*Calculated based on molecular formula.
Key Comparative Insights
Triazole vs. Tetrazole Analogues: The reference compound’s 1,2,3-triazole group offers superior metabolic stability compared to tetrazole-containing derivatives (e.g., compounds 15–21), which may degrade under acidic conditions .
Indole Methanone Derivatives: AM 630: Shares the indole methanone core but replaces piperidine-triazole with a morpholinyl-ethyl group. This modification enhances CB2 receptor selectivity but reduces metabolic stability in hepatic media .
Synthetic Accessibility :
- Click chemistry (CuAAC) is a common strategy for triazole formation in analogues like T505-0024 and the reference compound .
- Chalcone-based routes (e.g., compound 3a) require longer reaction times (11–36 hours) compared to CuAAC (1–4 hours) .
Stability and Bioactivity: Piperidine-triazole hybrids (reference compound, T505-0024) demonstrate superior stability in simulated gastric fluid compared to triazolyl oxazolidinones (e.g., 1a, 1b), which degrade rapidly . The indole methanone moiety correlates with receptor-binding activity across analogues, though substituent variations (e.g., morpholine in AM 630) dictate target specificity .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective 1,4-disubstituted triazole formation. As demonstrated in the synthesis of analogous triazole-piperidine systems, the protocol involves:
- Azide Preparation : Treatment of 4-aminopiperidine with sodium nitrite and hydrochloric acid yields 4-azidopiperidine.
- Alkyne Introduction : Ethyl propiolate serves as the alkyne source, reacting with the azide under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in a t-butanol/water mixture.
- Cycloaddition : The reaction proceeds at room temperature for 8 hours, generating ethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate in 72–85% yield.
Key Optimization Parameters :
- Solvent polarity significantly impacts reaction rate, with aqueous mixtures enhancing Cu(I) solubility.
- Sodium ascorbate prevents copper oxidation, maintaining catalytic activity.
Alternative Triazole Formation Strategies
Non-catalytic methods, though less common, include:
- Thermal Cycloaddition : Azide-alkyne reactions under high temperatures (100–120°C) without catalysts, albeit with lower regioselectivity.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Employing cyclooctynes to avoid metal catalysts, though substrate compatibility remains limited.
Synthesis of 1H-Indol-3-yl Methanone
The indole carbonyl component is typically synthesized via electrophilic aromatic substitution or multi-component reactions:
Friedel-Crafts Acylation
Classical Friedel-Crafts acylation of indole with chloroacetyl chloride in the presence of AlCl₃ produces 3-acetylindole derivatives. However, overacylation and polymerization necessitate careful stoichiometric control.
Multi-Component Reactions (MCRs)
Modern approaches leverage MCRs for atom economy and complexity generation:
- Cyanoacetylation : Indole reacts with cyanoacetic acid in acetic anhydride at 60–70°C, yielding 3-cyanoacetylindole in >90% yield.
- Ultrasound-Assisted Synthesis : Combining 3-cyanoacetylindole, aldehydes, and malononitrile under ultrasonic irradiation (20 kHz, 5–90 min) produces functionalized indol-3-yl pyran intermediates.
Coupling Strategies for Final Assembly
Conjoining the triazole-piperidine and indole-methanone fragments presents distinct challenges:
Amide Bond Formation
Activation of the triazole-piperidine carboxylic acid (from ester hydrolysis) via thionyl chloride generates the acyl chloride, which reacts with 3-aminoindole in dichloromethane with triethylamine. Yields range from 65–78%, with purification requiring silica gel chromatography.
Nucleophilic Acyl Substitution
Direct displacement of a leaving group (e.g., chloride) on the methanone carbon by piperidine-triazole derivatives:
- Conditions : K₂CO₃ in DMF at 80°C for 12 hours.
- Limitations : Competing elimination reactions reduce yields to 50–60%.
Optimization and Green Chemistry Approaches
Recent advances prioritize sustainability:
Solvent-Free Microwave Synthesis
Microwave irradiation (540 W, 130°C) accelerates reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.
Ionic Liquid Catalysis
The ionic liquid [Hmim]HSO₄ facilitates one-pot MCRs in aqueous media, achieving 85–94% yields for indol-3-yl pyran precursors.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| CuAAC + Amide Coupling | 72–85 | 12–24 h | High regioselectivity | Multi-step purification |
| Microwave MCR | 85–94 | 2–7 min | Rapid, solvent-free | Specialized equipment required |
| Ionic Liquid Catalysis | 70–88 | 1–3 h | Eco-friendly, reusable catalyst | Cost of ionic liquids |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving amide coupling and click chemistry. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the piperidine ring .
- Indole Functionalization : Coupling the indole-3-carbonyl group to the piperidine-triazole scaffold using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Critical Parameters : Reaction yields (8–78% reported) depend on solvent polarity, catalyst loading (e.g., 10 mol% CuI for CuAAC), and temperature (25–80°C) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regioselective triazole formation (e.g., δ 7.42 ppm for triazole protons ).
- HPLC : Retention time consistency (e.g., 11.351–11.959 min) and peak area (>97%) at 254 nm .
- Elemental Analysis : Validate stoichiometry (e.g., C: 72.04% vs. calculated 71.67% ).
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance CuAAC efficiency .
- Catalyst Screening : Test Cu(I) sources (CuI, CuBr) with ligands (TBTA) to suppress side reactions .
- Temperature Control : Lower temperatures (25°C) reduce indole decomposition during coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Target Validation : Use in vitro binding assays (e.g., fluorescence polarization) to confirm interactions with serotonin receptors, as suggested by structural analogs .
- Data Normalization : Account for assay variability (e.g., cell line differences) by cross-referencing IC₅₀ values from multiple studies .
- Structural Dynamics : Molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor binding modes and identify critical residues .
Q. What strategies are recommended for identifying off-target effects in pharmacological studies?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins .
- Kinase Screening : Broad-spectrum kinase assays (e.g., KinomeScan) to detect unintended inhibition .
- Metabolomic Analysis : LC-MS/MS to monitor changes in endogenous metabolites post-treatment .
Q. How should thermal stability data (e.g., DSC) inform formulation development?
- Methodological Answer :
- Melting Point Analysis : DSC thermograms (e.g., Tm = 180–200°C) guide selection of excipients compatible with high-temperature processing .
- Degradation Pathways : Isothermal TGA to identify decomposition products (e.g., indole ring oxidation) under accelerated conditions .
Q. What computational methods validate in silico predictions of blood-brain barrier (BBB) permeability?
- Methodological Answer :
- QSAR Models : Use Volsurf+ or MoKa to predict logBB values; cross-validate with in situ perfusion studies in rodents .
- P-gp Efflux Assays : Caco-2 cell monolayers to assess P-glycoprotein-mediated efflux, which impacts CNS bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for triazole-regioisomers?
- Methodological Answer :
- Regioselectivity Confirmation : Compare ¹H NMR shifts of triazole protons (1,4- vs. 1,5-isomers: δ 7.4–7.6 ppm vs. δ 7.8–8.0 ppm) .
- NOE Experiments : Detect spatial proximity between triazole and piperidine protons to assign regiochemistry .
Q. Why do elemental analysis results sometimes deviate from theoretical values?
- Methodological Answer :
- Impurity Identification : Combine LC-MS (high-resolution) with TGA to detect solvent residues (e.g., DMF) or unreacted intermediates .
- Combustion Efficiency : Calibrate elemental analyzers with certified standards (e.g., acetanilide) to minimize instrumental error .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
